N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyanopropyl group and a fluoro-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide typically involves a multi-step process:
Formation of the Cyanopropyl Intermediate: The initial step involves the reaction of acetone cyanohydrin with a suitable base to form the cyanopropyl intermediate.
Coupling with Fluoro-methoxyphenyl Butanoic Acid: The intermediate is then coupled with 4-(3-fluoro-4-methoxyphenyl)butanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: Used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Materials Science: Explored for its properties in the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism by which N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide exerts its effects involves:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyanopropan-2-yl)-4-(3-chloro-4-methoxyphenyl)butanamide: Similar structure with a chloro group instead of a fluoro group.
N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-hydroxyphenyl)butanamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
N-(2-Cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the fluoro and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-15(2,10-17)18-14(19)6-4-5-11-7-8-13(20-3)12(16)9-11/h7-9H,4-6H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBFNIQYXAXZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CCCC1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.